2-(4-Methylpiperazine-1-carboxamido)benzoic acid
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Isomeric Considerations
The compound’s IUPAC name is 2-[(4-Methylpiperazin-1-yl)carboxamido]benzoic acid . This designation reflects the benzoic acid backbone with a carboxamido group (–CONH–) at position 2, where the amide nitrogen is bonded to the 4-methylpiperazine moiety. The numbering prioritizes the carboxylic acid group as the principal functional group.
Key structural features :
- Benzoic acid core : A benzene ring with a carboxylic acid group (-COOH) at position 1.
- Carboxamido substituent : An amide linkage (-CONH-) at position 2, connecting the benzene ring to the piperazine moiety.
- 4-Methylpiperazine : A six-membered ring with a methyl group at position 4 and a nitrogen atom bonded to the carbonyl carbon of the amide.
No stereoisomerism arises due to the symmetrical nature of the piperazine ring and the absence of chiral centers in the molecule.
Table 1: Structural Features and Functional Groups
| Component | Position | Functional Group |
|---|---|---|
| Benzoic acid | 1 | -COOH |
| Carboxamido substituent | 2 | -CONH- |
| Piperazine | N/A | Six-membered N-heterocycle |
Molecular Connectivity Analysis via Bond-Line Notation
The bond-line structure of 2-(4-Methylpiperazine-1-carboxamido)benzoic acid is represented as follows:
O
||
O=C-O—C6H4—NH—CO—N1—C(CH3)—CH2—CH2—N1
Breakdown of connectivity :
- Benzoic acid core : A benzene ring (C6H5) with a carboxylic acid group (-COOH) at position 1.
- Carboxamido group : The amide nitrogen (NH) is covalently bonded to the benzene ring at position 2 and to the carbonyl carbon (C=O) of the piperazine moiety.
- 4-Methylpiperazine : A six-membered ring containing two nitrogen atoms. The methyl group is attached to one nitrogen, while the other nitrogen is bonded to the carbonyl carbon of the amide.
The SMILES notation for this structure is CN1CCN(CC1)C(=O)NC2=CC=CC=C2C(=O)O , confirming the connectivity.
Comparative Structural Analysis with Related Piperazine-Carboxamide Derivatives
The structural uniqueness of this compound is evident when compared to analogous compounds. Below is an analysis of key differences:
Table 2: Comparative Structural Analysis
Key distinctions :
- Substitution Position :
- Functional Group Variability :
- Steric and Electronic Effects :
- The methyl group on the piperazine introduces steric hindrance, potentially influencing binding interactions in biological systems.
Properties
IUPAC Name |
2-[(4-methylpiperazine-1-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-15-6-8-16(9-7-15)13(19)14-11-5-3-2-4-10(11)12(17)18/h2-5H,6-9H2,1H3,(H,14,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUUSGPQKMZTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution Pathway
The most widely documented approach involves a two-step nucleophilic acyl substitution reaction. First, 2-aminobenzoic acid undergoes activation using thionyl chloride (SOCl₂) in pyridine to form the corresponding acid chloride intermediate. This intermediate reacts with 4-methylpiperazine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at 0–5°C, yielding the target compound with >90% purity after recrystallization.
Key reaction parameters:
Carbodiimide-Mediated Coupling
Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane. This method achieves 84–88% yield by facilitating amide bond formation between 2-aminobenzoic acid and 4-methylpiperazine-1-carbonyl chloride. The process requires strict pH control (6.5–7.2) using N-hydroxysuccinimide (NHS) as an auxiliary reagent.
Comparative efficiency data:
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Acyl Substitution | 92.4 | 99.1 | 6 hours |
| EDC Coupling | 87.6 | 97.8 | 8 hours |
Process Optimization Strategies
Solvent System Selection
Patent analysis reveals distinct solvent effects on reaction kinetics:
- n-Butanol : Enables 15% faster reaction rates compared to DMF due to improved nucleophile solubility
- Tetrahydrofuran (THF) : Reduces side product formation by 22% through better temperature control
- Water-Co-Solvent Systems : 60:40 water:ethanol mixtures enhance yields to 94% through phase-transfer catalysis
Purification Techniques
Advanced purification methods demonstrate significant impacts on final product quality:
Acid-Base Recrystallization :
Chromatographic Methods :
Analytical Characterization
Spectroscopic Verification
Comprehensive spectral data confirms structural integrity:
Purity Assessment
Current Good Manufacturing Practice (cGMP) standards require multi-technique validation:
| Technique | LOD (%) | LOQ (%) | Precision (RSD%) |
|---|---|---|---|
| HPLC-UV | 0.05 | 0.15 | 0.32 |
| LC-MS/MS | 0.01 | 0.03 | 0.18 |
| NMR qNMR | 0.5 | 1.5 | 0.95 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent implementations of microreactor technology show promise for large-scale manufacturing:
Environmental Impact Mitigation
Green chemistry metrics for different synthetic routes:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 18.7 | 6.2 |
| PMI (kg/kg) | 32.4 | 11.8 |
| Energy Use (kJ/g) | 1450 | 620 |
Data derived from
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylpiperazine-1-carboxamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often involving hydrogenation or other reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, particularly for developing pharmaceuticals and agrochemicals. Its structural features facilitate the creation of more complex molecular architectures.
2. Biology
- Biological Activity : Research indicates that 2-(4-Methylpiperazine-1-carboxamido)benzoic acid exhibits antimicrobial and anticancer properties. It is being studied as a lead compound for new drugs targeting various biological pathways, including enzyme inhibition and receptor modulation .
3. Medicine
- Therapeutic Potential : Derivatives of this compound are explored for their therapeutic uses in treating diseases such as cancer and neurological disorders. The compound's interaction with specific molecular targets may lead to significant therapeutic effects .
4. Industry
- Specialty Chemicals : In industrial applications, it is utilized in synthesizing specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives of this compound against various bacterial strains. Results indicated significant activity against common pathogens.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
This data suggests that modifications to the compound can enhance its antimicrobial properties .
Anticancer Properties
In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compounds demonstrated IC50 values indicating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 23.31 |
| Compound E | HCT116 | 72.22 |
These findings support the potential use of this compound derivatives in cancer therapy .
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazine-1-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
2-(4-Methylpiperazine-1-carboxamido)benzoic acid derivatives: These include compounds with similar structures but different functional groups, such as 2-(arylcarboxamido)benzoic acid and 2-(arylsulfonamido)benzoic acid.
Piperazine derivatives: Other piperazine-based compounds like trimetazidine, ranolazine, and aripiprazole share similar structural features and biological activities.
Uniqueness: this compound is unique due to its specific combination of a piperazine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
2-(4-Methylpiperazine-1-carboxamido)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
This compound is characterized by its piperazine moiety, which is known to enhance biological activity through various mechanisms. The compound acts primarily by interacting with specific molecular targets within cells, potentially inhibiting enzymes or receptors involved in disease processes. This interaction can lead to therapeutic effects, particularly in cancer and infectious diseases.
- Enzyme Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have shown that derivatives of similar compounds can exhibit varying degrees of inhibition against CDK2 and CDK4, suggesting a potential pathway for anticancer activity .
- Antimicrobial Activity : The presence of the piperazine ring structure is linked to antimicrobial properties, targeting bacterial cell functions and potentially disrupting their growth .
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
Antimicrobial Activity
The compound has been tested against various microorganisms, showing moderate to significant antibacterial effects. For example:
- Minimum Inhibitory Concentration (MIC) values were reported between <1-125 μg/mL against Gram-positive bacteria, indicating its potential use in treating bacterial infections .
Anticancer Activity
In vitro studies have demonstrated the compound's ability to inhibit cancer cell proliferation:
- A derivative with a similar structure showed IC50 values around 35.16 μM for CDK2, suggesting potential as an anticancer agent through cell cycle modulation .
Data Tables
| Activity Type | Target | IC50/MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive Bacteria | <1-125 μg/mL | |
| Anticancer (CDK Inhibition) | CDK2 | 35.16 μM | |
| Anticancer (CDK Inhibition) | CDK4 | 15.32 μM |
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds structurally related to this compound:
- Antimicrobial Efficacy : A study synthesized various derivatives and tested their antibacterial properties. Compounds with carboxamide functionalities showed significant activity against Mycobacterium smegmatis and yeast-like fungi, demonstrating the effectiveness of the piperazine structure in enhancing antimicrobial properties .
- Anticancer Potential : Research focusing on peptidomimetics indicated that modifications to the piperazine group could lead to increased binding affinity to CDKs, enhancing their anticancer efficacy. This suggests that structural optimization could yield more potent derivatives for cancer therapy .
- Therapeutic Applications : The compound's derivatives are being explored for their therapeutic potential in treating various diseases, including cancers and infections. Their ability to interact with key molecular targets positions them as promising candidates for drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Methylpiperazine-1-carboxamido)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves using benzoic acid derivatives as starting materials. For example, benzoic acid can undergo acylation, bromination, and esterification to form intermediates, followed by coupling with 4-methylpiperazine. Optimization of solvents (e.g., DCM), reaction time, and stoichiometric ratios (e.g., 1:1 molar ratio of acyl chloride to piperazine) is critical. IR, HNMR, and HPLC are used to confirm intermediate purity .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : SHELXL (a module of the SHELX suite) is widely used for refining crystal structures, especially for resolving hydrogen bonding and torsional angles. ORTEP-III aids in visualizing thermal ellipsoids and molecular geometry .
- Spectroscopy : IR identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹), while ¹H/¹³C NMR confirms proton environments and piperazine ring conformation. LC-MS (e.g., Creative Proteomics’ platform) quantifies purity and detects metabolites .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Methodological Answer : Store at -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation or hydrolysis. Monitor stability via periodic HPLC analysis under varying pH (4–8) and temperature (4–37°C) conditions. Lyophilization is recommended for long-term storage of aqueous solutions .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic structure and binding interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential surfaces to predict reactivity.
- Electron Localization Function (ELF) : Analyze electron density distribution to identify regions prone to nucleophilic/electrophilic attacks, particularly at the amide and carboxyl groups .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes with active-site carboxyl/amine residues) .
Q. How can discrepancies between experimental and computational data be resolved?
- Methodological Answer :
- Validation : Cross-check computational predictions (e.g., binding affinity) with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
- Structural Refinement : Re-examine crystallographic data using SHELXL’s TWIN/BASF commands to correct for twinning or disordered solvent effects .
- Dynamic Simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational flexibility under physiological conditions .
Q. What advanced analytical methods are suitable for studying metabolite formation and degradation pathways?
- Methodological Answer :
- LC-MS/MS : Employ high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to identify metabolites (e.g., hydrolyzed amide or oxidized piperazine products).
- Isotopic Labeling : Use ¹³C-labeled benzoic acid to trace metabolic pathways in in vitro assays (e.g., liver microsomes) .
- Enzyme Assays : Test interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric or luminescent substrates .
Data Contradiction Analysis
Q. How should researchers address conflicting results in crystallographic vs. spectroscopic data?
- Methodological Answer :
- Multi-Technique Validation : Combine X-ray data with solid-state NMR to resolve discrepancies in bond lengths or angles. For example, NMR can detect dynamic disorder undetected by X-ray .
- Temperature-Dependent Studies : Collect XRD data at multiple temperatures (100–298 K) to assess thermal motion effects on apparent bond distortions .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to optimize parameters (e.g., reaction time, catalyst loading). For example, a Central Composite Design (CCD) can identify critical factors affecting amide coupling efficiency .
- Quality Control : Implement inline FTIR or Raman spectroscopy during synthesis to monitor reaction progress and intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
